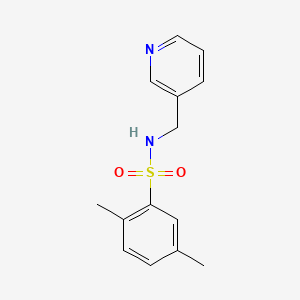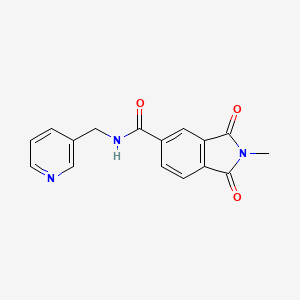
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine, also known as CMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CMA has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and pain, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have antioxidant and antimicrobial properties. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been shown to modulate the immune system, with studies indicating that it can enhance the activity of immune cells such as natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation is that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine research. One area of interest is the development of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine-based therapies for cancer and other diseases. Studies are also needed to further elucidate the mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to identify potential drug targets. Additionally, research is needed to optimize the synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to develop more efficient and cost-effective methods for producing the compound.
Métodos De Síntesis
The synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 3-chloro-2-methylphenylamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then further reacted with sodium hydride and 1,2-dibromoethane to yield the final product, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine.
Aplicaciones Científicas De Investigación
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has received significant attention is its antitumor activity. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the growth and metastasis of tumors in animal models.
Another area of research that has been explored is the anti-inflammatory and analgesic effects of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-13(16)7-5-8-14(11)17-10-12-6-3-4-9-15(12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHBKTVOGHUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455781 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)
![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)




![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
